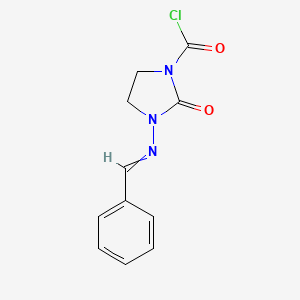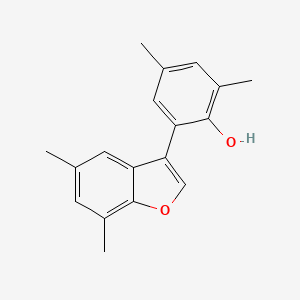![molecular formula C20H17NO3S2 B14591664 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-11-9](/img/structure/B14591664.png)
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is a complex organic compound characterized by the presence of nitro, phenylsulfanyl, and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl groups can modulate the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol group.
2,6-Dimethylphenol: Contains methyl groups instead of phenylsulfanyl groups.
Phenylsulfanylbenzene: Lacks the nitro and phenol groups.
Uniqueness
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and phenylsulfanyl groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61151-11-9 |
|---|---|
Formule moléculaire |
C20H17NO3S2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
4-nitro-2,6-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H17NO3S2/c22-20-15(13-25-18-7-3-1-4-8-18)11-17(21(23)24)12-16(20)14-26-19-9-5-2-6-10-19/h1-12,22H,13-14H2 |
Clé InChI |
FALQXALCMQSDIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC(=CC(=C2O)CSC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


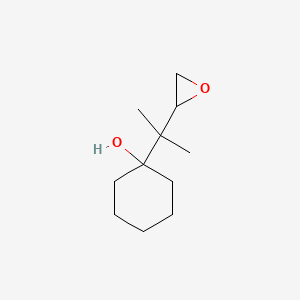
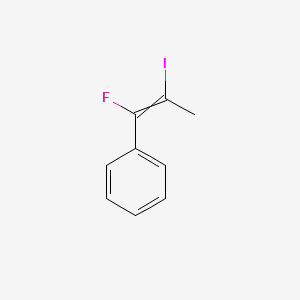
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
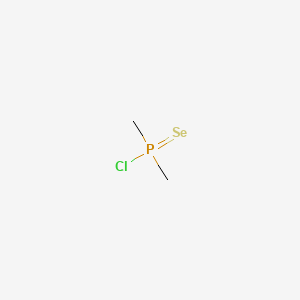

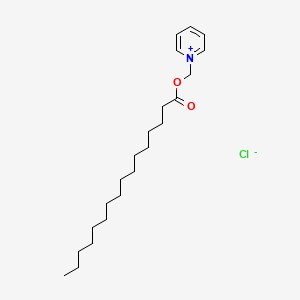
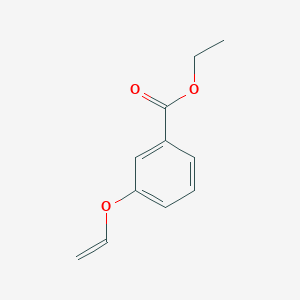
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
